molecular formula C14H19Cl2NO B2889154 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide CAS No. 730950-18-2

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide

Cat. No.: B2889154
CAS No.: 730950-18-2
M. Wt: 288.21
InChI Key: NLMGGJNMDXMICV-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes a butanamide backbone substituted with chloro and diethylphenyl groups.

Preparation Methods

The synthesis of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide typically involves multiple steps, including the chlorination of butanamide and subsequent substitution reactions to introduce the chloro and diethylphenyl groups. Industrial production methods often employ bulk custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation and alkylation reactions are common, using reagents like chlorine or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in various chemical analyses.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide can be compared with other similar compounds, such as:

  • 4-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
  • 4-chloro-N-(3-chloro-2,6-diethylphenyl)propionamide These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .

Properties

IUPAC Name

4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMGGJNMDXMICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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